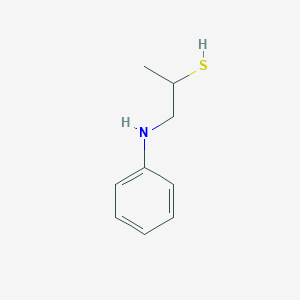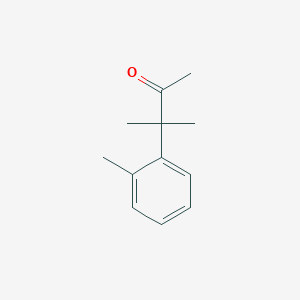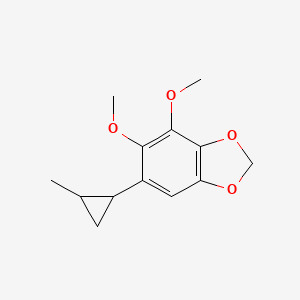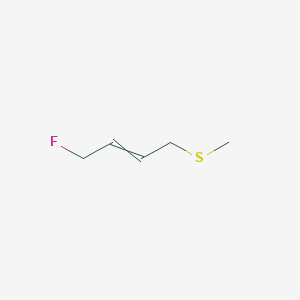
1-Fluoro-4-(methylsulfanyl)but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(methylsulfanyl)but-2-ene is an organic compound characterized by the presence of a fluorine atom, a methylsulfanyl group, and a but-2-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(methylsulfanyl)but-2-ene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-(methylsulfanyl)but-2-ene with a fluoride source such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-(methylsulfanyl)but-2-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the but-2-ene backbone can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Potassium fluoride, dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various fluorine-substituted derivatives.
Applications De Recherche Scientifique
1-Fluoro-4-(methylsulfanyl)but-2-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(methylsulfanyl)but-2-ene involves its interaction with various molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methylsulfanyl group can undergo oxidation and reduction reactions, further modulating the compound’s properties and effects.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(methylsulfanyl)but-2-ene can be compared with similar compounds such as:
1-Fluoro-4-(methylsulfinyl)but-2-ene: Contains a sulfinyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1-Fluoro-4-(methylsulfonyl)but-2-ene:
1-Fluoro-4-(methylthio)but-2-ene: Similar structure but with a thioether group, affecting its reactivity and interactions.
Propriétés
Numéro CAS |
92463-13-3 |
|---|---|
Formule moléculaire |
C5H9FS |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
1-fluoro-4-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C5H9FS/c1-7-5-3-2-4-6/h2-3H,4-5H2,1H3 |
Clé InChI |
IHIRWGRSZLZJBN-UHFFFAOYSA-N |
SMILES canonique |
CSCC=CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


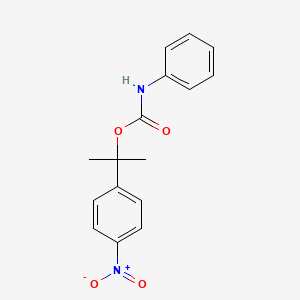
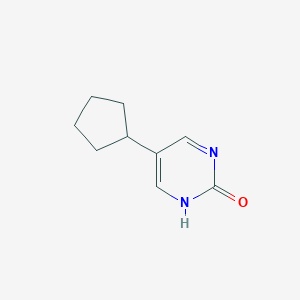
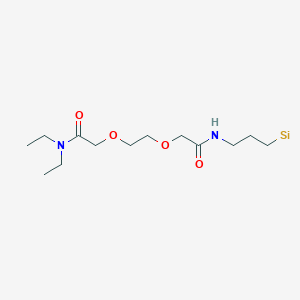
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
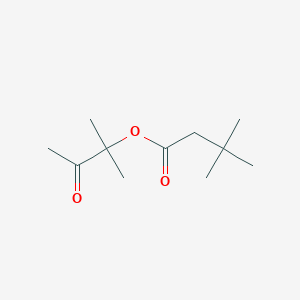
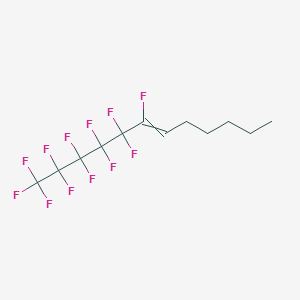
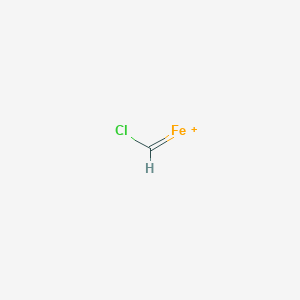

![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)

